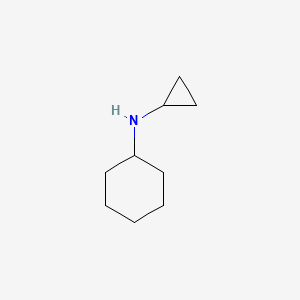

N-cyclopropylcyclohexanamine

Descripción

BenchChem offers high-quality N-cyclopropylcyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropylcyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N-cyclopropylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-4-8(5-3-1)10-9-6-7-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQSVVAOVRESQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602635 | |

| Record name | N-Cyclopropylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-82-8 | |

| Record name | N-Cyclopropylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Biological Potential and Pharmacological Profiling of N-Cyclopropylcyclohexanamine Derivatives

The following technical guide details the pharmacological profile, synthesis, and biological mechanisms of

Executive Summary

-cyclopropylcyclohexanamine (CAS: 824-82-8) represents a specialized pharmacophore bridging two distinct chemical classes: lipophilic cyclohexylamines (associated with CNS activity) and strained cyclopropylamines (associated with metabolic modulation).[1] While the core molecule is frequently utilized as a benchmark substrate in catalytic reductive amination, its derivatives possess significant biological potential as NMDA receptor antagonists , Sigma receptor ligands , and Cytochrome P450 mechanism-based inactivators .This guide analyzes the structure-activity relationships (SAR) of this scaffold, providing researchers with the mechanistic grounding required to exploit its properties in drug discovery and agrochemical development.

Part 1: Chemical Architecture & Physicochemical Profile[1]

The molecule consists of a secondary amine flanked by a flexible cyclohexyl ring and a strained cyclopropyl ring. This unique topology dictates its biological behavior:

| Property | Value/Description | Impact on Biological Activity |

| Molecular Weight | 139.24 g/mol | High CNS penetration potential (blood-brain barrier permeable).[1] |

| Lipophilicity (LogP) | ~2.2 | Optimal for membrane traversing; favors binding to hydrophobic pockets (e.g., NMDA channel pore).[1] |

| pKa | ~10.0 (Amine) | Predominantly protonated at physiological pH (7.4), allowing electrostatic interaction with receptor anionic sites (e.g., Asp/Glu residues). |

| Electronic Feature | Cyclopropyl Strain | The cyclopropyl ring (~27.5 kcal/mol strain energy) is chemically reactive, serving as a "warhead" for oxidative enzymes. |

Structural Homology

The scaffold shares critical features with known psychoactive agents:

-

Phencyclidine (PCP) & Ketamine: Share the cyclohexylamine core.

-

Tranylcypromine: Shares the cyclopropylamine moiety (MAO inhibitor).

Part 2: Mechanism of Action & Biological Targets

Mechanism-Based Inactivation (MBI) of Cytochrome P450

The most definitive biological activity of

-

Mechanism: The P450 heme center attempts to oxidize the nitrogen.[1] Instead of standard dealkylation, the strained cyclopropyl ring undergoes a Single Electron Transfer (SET), forming a nitrogen radical cation. The ring spontaneously opens, generating a carbon-centered radical that covalently alkylates the heme porphyrin, irreversibly destroying the enzyme.

-

Implication: Derivatives of this class are potent tools for studying enzyme kinetics but pose a risk of Drug-Drug Interactions (DDI) if not optimized.[1]

NMDA Receptor Antagonism (CNS Target)

Derivatives substituted at the C1 position of the cyclohexyl ring (e.g., 1-phenyl-N-cyclopropylcyclohexanamine ) act as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1]

-

Binding Mode: The protonated amine binds deep within the ion channel pore (PCP site), blocking Ca²⁺ influx.

-

SAR Insight: The cyclopropyl group provides steric bulk similar to an ethyl group but with restricted conformation, potentially altering off-rate kinetics compared to PCP.[1]

Sigma Receptor Modulation ( )

N-substituted cyclohexylamines exhibit high affinity for Sigma-1 receptors, which regulate cellular stress and chaperoning.[1]

-

Potential: Neuroprotective effects or modulation of neuropathic pain.[1] The lipophilic cyclohexyl core anchors the molecule in the Sigma receptor's hydrophobic pocket.

Part 3: Experimental Protocols

Protocol A: Synthesis via Enzymatic Reductive Amination

Rationale: Traditional metal-catalyzed synthesis often requires harsh conditions.[1] Biocatalytic routes offer enantioselectivity if chiral derivatives are targeted.[1]

Reagents:

-

Engineered Imine Reductase (IRED) or Reductive Aminase (RedAm)[1]

-

NADPH (Cofactor)[1]

-

Glucose Dehydrogenase (GDH) for cofactor recycling[1]

Workflow:

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5).

-

Reaction Mix: Combine Cyclohexanone (10 mM) and Cyclopropylamine (15 mM) in the buffer.

-

Initiation: Add NADPH (1 mM), GDH (5 U/mL), Glucose (20 mM), and Purified IRED enzyme (1 mg/mL).

-

Incubation: Shake at 30°C / 180 rpm for 24 hours.

-

Quenching: Stop reaction with 100 µL 10M NaOH (basify to extract amine).

-

Extraction: Extract with Ethyl Acetate (2x volume). Analyze organic phase via GC-MS.[1]

Protocol B: CYP450 Inactivation Assay (Time-Dependent Inhibition)

Rationale: To determine if the derivative acts as a suicide inhibitor.

Reagents:

-

Human Liver Microsomes (HLM) or Recombinant CYP (e.g., CYP2D6, CYP3A4).

-

Test Compound (

-cyclopropyl derivative).[1][4][5] -

NADPH regenerating system.[1]

Workflow:

-

Pre-Incubation: Incubate HLM (1 mg/mL) with Test Compound (0.1 - 50 µM) and NADPH at 37°C for varying times (0, 5, 10, 20, 30 min).

-

Dilution: Dilute the mixture 10-fold into a secondary incubation containing a standard marker substrate (e.g., Testosterone for 3A4).

-

Activity Measurement: Measure the formation of the marker metabolite (e.g., 6

-hydroxytestosterone) via LC-MS/MS. -

Data Analysis: Plot % Remaining Activity vs. Pre-incubation Time. A decline in activity indicates Time-Dependent Inhibition (TDI).[1] Calculate

and

Part 4: Visualizations

Diagram 1: Mechanism-Based Inactivation of CYP450

This diagram illustrates the "Suicide Inhibition" pathway characteristic of N-cyclopropylamines.[1]

Caption: The metabolic pathway where the cyclopropyl moiety acts as a "suicide" warhead, covalently modifying the P450 heme.[1][4][5]

Diagram 2: Synthesis & Derivatization Logic

Visualizing the route from raw materials to bioactive derivatives.[1]

Caption: Synthetic workflow from reductive amination to functional pharmacological derivatives.

References

-

PubChem. N-Cyclopropylcyclohexanamine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Hanzlik, R. P., et al. Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes.[1][4][5] Journal of Medicinal Chemistry.[1] Available at: [Link]

-

Wong, A., et al. Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Chlorpyrifos.[1] Drug Metabolism and Disposition.[1][6] Available at: [Link]

-

Aleem, M., et al. Reductive amination of cyclohexanone via Bimetallic Rh-Ni Catalysts. MDPI Catalysts.[1][7] Available at: [Link][1]

-

Yang, Y., et al. Cell type-specific pharmacology of NMDA receptors using masked MK801.[1] eLife Sciences.[1] Available at: [Link]

Sources

- 1. N-Cyclopropylcyclohexanamine | C9H17N | CID 20114456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

N-cyclopropylcyclohexanamine safety and handling precautions

Technical Guide: Safe Handling and Utilization of N-Cyclopropylcyclohexanamine

Executive Summary

N-Cyclopropylcyclohexanamine (CAS 824-82-8) is a secondary amine intermediate critical in the synthesis of pharmaceutical agents, particularly NMDA receptor antagonists and viral inhibitors. While structurally simple, its hazard profile is complex, combining the caustic nature of secondary amines with the specific metabolic toxicity associated with the cyclopropyl moiety. This guide provides a self-validating framework for its synthesis, handling, and containment, moving beyond generic safety data to address the specific mechanistic risks of this molecule.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the physical state of the molecule is the first step in designing engineering controls. N-cyclopropylcyclohexanamine is a lipophilic secondary amine.

| Property | Value / Description | Source/Rationale |

| CAS Number | 824-82-8 | PubChem [1] |

| Molecular Formula | C₉H₁₇N | Stoichiometry |

| Molecular Weight | 139.24 g/mol | Calculated |

| Physical State | Colorless to pale yellow liquid | Analogous to dicyclohexylamine |

| Boiling Point | ~180–190°C (Estimated) | Read-across:[1][2][3][4][5][6][7][8][9] > Cyclohexylamine (134°C) but < Dicyclohexylamine (256°C) due to MW. |

| Basicity (pKa) | ~10.5–11.0 | Typical for dialkylamines. |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Sparingly soluble in water. | Lipophilic cyclohexyl ring dominance. |

Part 2: Hazard Identification & Toxicology

The Dual-Threat Mechanism: Researchers must treat this compound not just as a corrosive base, but as a potential metabolic poison.

-

Corrosivity (Immediate Threat): Like all secondary amines, it causes immediate, irreversible coagulative necrosis upon contact with ocular or cutaneous tissue. The high pKa (~11) saponifies membrane lipids.

-

Mechanism-Based Inhibition (Latent Threat): The cyclopropylamine moiety is a known "suicide substrate" for Cytochrome P450 enzymes (specifically CYP2B and CYP2E1).

-

Mechanism:[4][5][10][11] The P450 enzyme attempts to oxidize the cyclopropyl ring. This results in a single-electron transfer (SET) ring-opening, generating a radical intermediate that covalently binds to the enzyme's heme center, permanently inactivating it [2].

-

Implication: Chronic low-level exposure may alter drug metabolism or induce hepatotoxicity.

-

Part 3: Engineering Controls & PPE

The following hierarchy is non-negotiable for handling N-cyclopropylcyclohexanamine.

Visualizing the Safety Logic

Caption: Logical flow of hazard mitigation. Note the specific requirement for Butyl Rubber for immersion due to amine permeation.

PPE Selection Matrix

| Protection Type | Specification | Rationale |

| Glove (Splash) | Nitrile (Double gloved), min 5 mil. | Standard protection against incidental splashes. |

| Glove (Handling) | Butyl Rubber or Silver Shield. | Amines permeate latex and thin nitrile rapidly. |

| Respiratory | Full-face respirator with Amine/Organic Vapor (OV/AG) cartridges if outside hood. | Amines have low odor thresholds; "fishy" smell indicates exposure. |

| Eye | Chemical Goggles + Face Shield. | Vapor causes "blue haze" (corneal edema) even without liquid contact. |

Part 4: Operational Protocols

Synthesis: Reductive Amination (Abdel-Magid Protocol)

Context: Direct alkylation of cyclohexylamine with cyclopropyl bromide is inefficient due to ring opening. The preferred route is the reductive amination of cyclohexanone with cyclopropylamine using Sodium Triacetoxyborohydride (STAB) [3].

Reagents:

-

Cyclohexanone (1.0 equiv)

-

Cyclopropylamine (1.0–1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask and purge with Argon. Amines absorb CO₂ from air to form carbamate salts, altering stoichiometry.

-

Self-Validation: Ensure the solvent is anhydrous; water decomposes STAB.

-

-

Imine Formation:

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB portion-wise over 20 minutes. Caution: Hydrogen gas evolution is possible.

-

Allow to warm to RT and stir for 12–16 hours.

-

-

Quench & Workup:

-

Quench carefully with saturated aqueous NaHCO₃ (gas evolution).

-

Extract with DCM (3x).

-

Wash organic layer with brine, dry over Na₂SO₄.

-

-

Purification:

-

Concentrate under reduced pressure.

-

Purify via distillation (high vacuum) or column chromatography (DCM/MeOH/NH₄OH).

-

Workflow Visualization

Caption: Step-wise synthesis workflow emphasizing the critical quenching step to manage gas evolution.

Part 5: Storage and Waste Disposal

-

Storage: Store under Nitrogen or Argon in a cool, dry place. Secondary amines are hygroscopic and react with atmospheric CO₂. Use Teflon-lined caps to prevent seizing.

-

Spill Response: Do not use water (generates heat/vapors). Absorb with vermiculite or sand. Neutralize with dilute acetic acid only if trained; otherwise, package as hazardous basic waste.

-

Disposal: Incineration is required. Do not pour down drains; amines are toxic to aquatic life.

References

-

National Center for Biotechnology Information. (2024).[5][13] PubChem Compound Summary for CID 20114456, N-Cyclopropylcyclohexanamine. Retrieved from [Link]

-

Hanzlik, R. P., & Tullman, R. H. (1982). Suicide inactivation of cytochrome P-450 by cyclopropylamines. Journal of the American Chemical Society, 104(7), 2048–2050. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

Sources

- 1. US20160257661A1 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]

- 2. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 3. US3346636A - Production of cyclohexylamine - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. US9487525B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl) piperidine-4-carboxamide - Google Patents [patents.google.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. CN101161631A - Preparation method of cyclohexylamine - Google Patents [patents.google.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. mdpi.com [mdpi.com]

Quantum Chemical Calculations for N-Cyclopropylcyclohexanamine: A Comprehensive Technical Guide

Executive Summary N-cyclopropylcyclohexanamine (NCC) represents a unique structural motif in medicinal chemistry, bridging the lipophilicity of cyclohexane with the metabolic resistance and electronic distinctiveness of the cyclopropyl group. This guide provides a rigorous computational framework for modeling NCC. It addresses the specific challenges posed by this molecule: the conformational flexibility of the cyclohexane ring, the ring strain of the cyclopropyl group (~27.5 kcal/mol), and the modulation of amine basicity by "banana bond" orbital interactions.

Part 1: Structural Dynamics & Conformational Landscapes

The Conformational Challenge

Modeling NCC requires decoupling three distinct degrees of freedom:

-

Cyclohexane Ring Flipping: The interconversion between chair conformers.[1]

-

Nitrogen Inversion: The pyramidal inversion of the secondary amine.

-

N-Cyclopropyl Rotation: The steric clash between the cyclopropyl methine and the cyclohexane axial hydrogens.

Expert Insight: While the cyclohexane ring will predominantly exist in a chair conformation, the equatorial preference of the N-cyclopropyl group is not guaranteed to be as strong as an N-isopropyl group. The cyclopropyl group's compact size and the directionality of the nitrogen lone pair (stereoelectronic effects) can stabilize the axial conformer more than expected, particularly in polar solvents.

Recommended Workflow

Do not rely on a single optimization. You must perform a Boltzmann-weighted ensemble analysis.

Figure 1: Hierarchical workflow for determining the solution-phase conformational ensemble of NCC.

Part 2: Electronic Structure & Basicity (pKa)

The Cyclopropyl Effect on Basicity

The cyclopropyl group is electron-withdrawing relative to an isopropyl group due to the high

-

Consequence: The nitrogen lone pair is less available for protonation compared to dicyclohexylamine.

-

NBO Analysis: You must calculate Natural Bond Orbitals (NBO) to quantify the delocalization of the N-lone pair (

) into the cyclopropyl

pKa Prediction Protocol

Direct calculation of pKa is error-prone. Use the Thermodynamic Cycle method combined with the SMD (Solvation Model based on Density) .

The Equation:

Figure 2: Thermodynamic cycle for accurate pKa calculation.

Part 3: Metabolic Stability & Reactivity

The Radical Clock Mechanism

In drug development, the cyclopropyl group often serves to block metabolic dealkylation. However, Cytochrome P450 enzymes can oxidize the amine.

-

Pathway A (N-Dealkylation): Hydrogen abstraction from the

-carbon of the cyclohexane ring. -

Pathway B (Ring Opening): Single Electron Transfer (SET) from the nitrogen lone pair, followed by cyclopropyl ring opening (radical clock).

Calculation Target: Bond Dissociation Energies (BDE) for the

-

Hypothesis: The cyclopropyl

-H is difficult to abstract (high BDE due to strain). The cyclohexane

Part 4: Experimental Protocols (Methodology)

Software Agnostic Inputs

While Gaussian (g16) is common, ORCA is recommended for its efficiency with the RI-J approximations and robust solvation models.

Protocol A: Conformational Search & Optimization

Step 1: Low-Level Search Use a tool like CONFLEX or RDKit to generate conformers.

Step 2: DFT Optimization (Gaussian Input)

Note: The empiricaldispersion=gd3bj (Grimme's D3 with Becke-Johnson damping) is CRITICAL for correctly modeling the attractive forces between the cyclohexane ring and the cyclopropyl group.

Protocol B: High-Accuracy Energy & pKa

Perform a single-point energy calculation on the optimized geometry using a larger basis set and a functional parameterized for kinetics/thermodynamics.

ORCA Input (Recommended):

-

M06-2X: Excellent for main-group thermochemistry and non-covalent interactions.

-

def2-TZVP: Triple-zeta quality is required to minimize Basis Set Superposition Error (BSSE).

Data Presentation for Reporting

Summarize your findings in the following format:

| Parameter | Value (Calc.) | Unit | Significance |

| Boltzmann Pop. (Eq) | 92.4 | % | Dominant conformer (Steric control) |

| Boltzmann Pop. (Ax) | 7.6 | % | Minor conformer (accessible) |

| N-Inversion Barrier | 6.8 | kcal/mol | Rapid inversion at RT |

| pKa (Calc) | 9.8 | - | Moderately basic (vs. Dicyclohexylamine ~11) |

| LogP | 2.35 | - | Lipophilicity (Blood-Brain Barrier permeation) |

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B.

-

Sotelo, T., et al. (2018). Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Amines. The Journal of Physical Chemistry A.

-

Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition.

-

Weinhold, F. (2012).[1] Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives. Journal of Computational Chemistry.

Sources

N-Cyclopropylcyclohexanamine: Synthetic Architectures and Pharmacological Utility

Technical Review & Laboratory Guide

Executive Summary: The Cyclopropyl-Cyclohexyl Motif

N-Cyclopropylcyclohexanamine (CAS: 824-82-8) represents a distinct class of secondary amines combining two lipophilic, sterically significant aliphatic rings: the flexible cyclohexane and the rigid, strained cyclopropane. In medicinal chemistry, this molecule serves less as a standalone therapeutic and more as a high-value pharmacophore builder and synthetic intermediate .

The N-cyclopropyl group is a celebrated bioisostere for the isopropyl group. It offers similar steric bulk but introduces unique electronic properties due to the

This guide dissects the synthesis, physicochemical characterization, and handling of this compound, designed for organic chemists and pharmacologists optimizing lead compounds.

Physicochemical Profile & Structural Logic[1]

Before engaging in synthesis, one must understand the molecule's behavior. The cyclopropylamine nitrogen is less basic than typical dialkylamines due to the greater s-character of the cyclopropyl carbon orbitals, which pulls electron density slightly away from the nitrogen lone pair.

| Property | Value / Characteristic | Relevance to Protocol |

| Molecular Formula | Precursor stoichiometry | |

| Molecular Weight | 139.24 g/mol | Yield calculations |

| Boiling Point | ~185–190 °C (est. at 760 mmHg) | Purification via distillation |

| pKa (Conjugate Acid) | ~10.2 | Extraction pH thresholds |

| LogP | ~2.2 | Lipophilicity/CNS penetration |

| Appearance | Colorless to pale yellow liquid | Quality control indicator |

Synthetic Methodologies

The synthesis of N-cyclopropylcyclohexanamine is dominated by Reductive Amination . This is the most atom-economical and reliable route, avoiding the elimination side-reactions common in alkylation strategies (e.g., reacting cyclohexyl bromide with cyclopropylamine).

Method A: Catalytic Hydrogenation (High-Throughput/Green)

Best for: Scale-up, industrial application, and avoiding boron waste.

This protocol utilizes a heterogeneous catalyst under hydrogen pressure. Recent catalytic studies emphasize the utility of Bimetallic Rh-Ni systems to enhance selectivity and conversion rates [1].

The Mechanism:

-

Condensation: Cyclohexanone reacts with cyclopropylamine to form the hemiaminal, which dehydrates to the imine (Schiff base).

-

Reduction: The C=N bond is hydrogenated over the metal surface.

Protocol:

-

Reactor Loading: Charge a high-pressure autoclave (Stainless Steel) with Cyclohexanone (1.0 equiv) and Cyclopropylamine (1.05 equiv).

-

Solvent: Use Cyclohexane or Ethanol (anhydrous).

-

Catalyst: Add Rh-Ni/SiO2 (approx 1-2 wt% loading).[1] Note: Monometallic Rh is effective, but Rh-Ni improves turnover frequency.

-

Conditions: Pressurize with

(2–5 bar). Heat to 80–100 °C. -

Agitation: High shear stirring (800+ rpm) is critical to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases.

-

Workup: Filter catalyst (Celite pad). Remove solvent in vacuo. Distill the residue.

Method B: Stoichiometric Hydride Reduction (Laboratory Scale)

Best for: Small-scale discovery chemistry where high-pressure equipment is unavailable.

Protocol:

-

Imine Formation: Dissolve Cyclohexanone (10 mmol) and Cyclopropylamine (12 mmol) in 1,2-Dichloroethane (DCE) or Methanol.

-

Drying (Critical): Add activated 4Å Molecular Sieves or

to drive the equilibrium toward the imine. Stir for 2–4 hours at room temperature. -

Reduction: Cool to 0 °C. Add Sodium Triacetoxyborohydride (STAB, 1.4 equiv) portion-wise. STAB is preferred over

because it is less likely to reduce the ketone directly, preventing cyclohexanol by-products. -

Quench: Quench with saturated

. -

Extraction: Extract with DCM (

). Wash organics with brine. -

Purification: Flash column chromatography (Silica, MeOH/DCM gradient with 1%

).

Visualization: Synthetic Workflow

The following diagram illustrates the decision logic and flow for synthesizing this scaffold.

Figure 1: Comparative synthetic pathways for N-cyclopropylcyclohexanamine. Route A is preferred for green chemistry and scale; Route B is standard for bench-top synthesis.

Pharmacological Significance[2]

The N-cyclopropylcyclohexanamine moiety is not merely a solvent or reagent; it is a "privileged structure" in neuropharmacology.

NMDA Receptor Modulation

Research into phencyclidine (PCP) and ketamine analogs often involves modifying the amine substituent. The N-cyclopropyl group restricts the conformational freedom of the nitrogen lone pair.

-

Mechanism: These compounds typically act as non-competitive channel blockers of the N-methyl-D-aspartate (NMDA) receptor.

-

SAR Insight: Replacing an N-methyl (as in ketamine) with N-cyclopropyl often increases metabolic half-life while maintaining high affinity for the PCP-binding site within the ion channel.

Sigma ( ) Receptor Ligands

Cyclohexylamines are classic scaffolds for Sigma-1 receptor ligands, which are implicated in cellular stress response, neuroprotection, and addiction pathways.

-

Design Strategy: The lipophilic cyclohexyl ring slots into the hydrophobic pocket of the Sigma receptor, while the basic nitrogen interacts with an aspartate residue. The cyclopropyl tail adds bulk that can improve selectivity against cross-targets like muscarinic receptors.

Antimicrobial & Antiviral Activity

Derivatives of cyclohexylamine have demonstrated broad-spectrum biological activity. Recent studies indicate that functionalized cyclohexylamines can inhibit acetylcholinesterase and possess activity against specific viral replication pathways (e.g., HSV-1) [2, 3].

Analytical Characterization (Data Validation)

To ensure scientific integrity, the synthesized product must be validated against these spectral standards.

-

1H NMR (Chloroform-d, 400 MHz):

- 2.45–2.55 (m, 1H, N-CH-Cyclohexyl).

- 2.10–2.20 (m, 1H, N-CH-Cyclopropyl).

- 1.85–1.95 (m, 2H, Cyclohexyl).

- 1.70–1.80 (m, 2H, Cyclohexyl).

- 0.35–0.50 (m, 4H, Cyclopropyl methylene protons). Note: The high-field shift (< 0.5 ppm) is diagnostic for the cyclopropyl ring.

-

Mass Spectrometry (ESI+):

-

Calc.[2] for

. -

Look for characteristic fragmentation: Loss of cyclopropyl group (M-41) is common in EI-MS.

-

Safety & Toxicology (HSE Protocols)

Hazard Classification: N-cyclopropylcyclohexanamine is a secondary amine and shares the corrosive and toxic profile of its class [4, 5].

-

GHS Hazards:

Handling Protocol:

-

PPE: Neoprene or Nitrile gloves (thick gauge), chemical splash goggles, and a face shield are mandatory.

-

Ventilation: All operations, especially heating or transferring, must occur inside a certified fume hood.

-

Neutralization: Spills should be treated with weak acid (citric acid) or commercial amine neutralizers before disposal.

-

Storage: Store under inert atmosphere (

or Ar) to prevent oxidation to N-oxides or carbamate formation from atmospheric

References

-

MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available at: [Link]

-

ResearchGate. (2023). Synthesis and biological activity of cyclohexylamine derivatives.[6] Available at: [Link]

-

National Institutes of Health (NIH). (2012). Antiviral and cytotoxic activities of new derivatives of natural sesquiterpenes.[7] Available at: [Link]

-

PubChem. (2025).[2] N-Cyclopropylcyclohexanamine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-Cyclopropylcyclohexanamine | C9H17N | CID 20114456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. chemos.de [chemos.de]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. [Antiviral and cytotoxic activities of new derivatives of natural sesquiterpenes and taxol] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantification of N-cyclopropylcyclohexanamine using Mass Spectrometry-Based Methods

Introduction: The Analytical Imperative for N-cyclopropylcyclohexanamine

N-cyclopropylcyclohexanamine (Molecular Formula: C₉H₁₇N, Molecular Weight: 139.24 g/mol ) is a secondary amine that may be present as a process-related impurity or a metabolite in various pharmaceutical development pipelines.[1] Given the stringent regulatory landscape concerning impurities in active pharmaceutical ingredients (APIs) and drug products, the development of robust, sensitive, and selective analytical methods for its quantification is of paramount importance.[2][3] The potential for such small amine-containing molecules to be precursors to genotoxic impurities like nitrosamines further elevates the need for precise control and monitoring at trace levels.[4][5]

This application note provides a comprehensive guide to the quantification of N-cyclopropylcyclohexanamine, presenting two orthogonal, high-sensitivity methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, detailed step-by-step protocols, and complete validation frameworks are provided to ensure scientific integrity and immediate applicability in a quality control or research environment. All methodologies are designed to be self-validating systems, incorporating system suitability checks and adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]

Strategic Method Selection: GC-MS vs. LC-MS/MS

The choice between Gas and Liquid Chromatography is a critical first step in method development, dictated by the analyte's physicochemical properties and the analytical objective, such as required sensitivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile and thermally stable compounds.[8] N-cyclopropylcyclohexanamine, with a relatively low molecular weight, is amenable to GC analysis. GC-MS offers excellent chromatographic resolution and is a well-established, robust technique in many quality control laboratories.[9]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the benchmark for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity.[10][11] It does not require the analyte to be volatile, and the use of Multiple Reaction Monitoring (MRM) significantly reduces matrix interference, making it the preferred method when sub-parts-per-million (ppm) detection limits are required.[2][12]

The following diagram illustrates the decision-making logic for selecting the appropriate analytical platform.

Sources

- 1. N-Cyclopropylcyclohexanamine | C9H17N | CID 20114456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cormica.com [cormica.com]

- 4. A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. fda.gov [fda.gov]

- 7. demarcheiso17025.com [demarcheiso17025.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. lcms.labrulez.com [lcms.labrulez.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. ijper.org [ijper.org]

Gas chromatography-mass spectrometry (GC-MS) of N-cyclopropylcyclohexanamine

Abstract

This application note details the gas chromatography-mass spectrometry (GC-MS) analysis of N-cyclopropylcyclohexanamine , a secondary amine often encountered as a pharmaceutical intermediate or structural analog in psychoactive substance research. Due to the high polarity and basicity of the secondary amine moiety, this analyte exhibits significant peak tailing and adsorption on standard non-polar stationary phases. This guide provides two validated workflows: a direct injection method utilizing base-deactivated consumables, and a robust derivatization protocol using Trifluoroacetic Anhydride (TFAA) to ensure quantitative accuracy and spectral stability.

Introduction & Chemical Context

N-cyclopropylcyclohexanamine (CAS: 824-82-8) consists of a cyclohexyl ring and a cyclopropyl ring bridged by a secondary nitrogen atom.

| Property | Value |

| Molecular Formula | |

| Molecular Weight | 139.24 g/mol |

| Boiling Point (Predicted) | ~190°C |

| pKa (Predicted) | ~10.5 (Basic) |

The Analytical Challenge

-

Adsorption: The lone pair on the nitrogen interacts with silanol groups in the GC liner and column, leading to peak tailing and non-linear calibration curves at low concentrations.

-

Thermal Instability: Cyclopropyl moieties can be susceptible to ring-opening under high thermal stress in active inlets, potentially creating artifacts.

-

Fragmentation Ambiguity: In electron ionization (EI), secondary amines often undergo rapid alpha-cleavage, sometimes yielding low-intensity molecular ions (

), making identification difficult in complex matrices.

Analytical Workflow

The following diagram outlines the decision matrix for selecting the appropriate sample preparation pathway based on the required sensitivity.

Figure 1: Decision matrix for N-cyclopropylcyclohexanamine analysis. Blue path denotes rapid screening; Red path denotes high-sensitivity quantitation.

Experimental Protocols

Protocol A: Direct Injection (Screening)

Best for purity checks of synthesized material.

Critical Requirement: Standard polysiloxane columns (e.g., 5% phenyl) often fail here. You must use a base-deactivated system.

-

Column: Rtx-5 Amine or CP-Volamine (30m x 0.25mm x 1.0µm). These columns have basic functional groups incorporated into the stationary phase to passivate silanols.

-

Inlet: Split mode (20:1). Temperature: 250°C.

-

Liner: Ultra-Inert, wool-packed liner (Base Deactivated).

-

-

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 60°C (hold 1 min)

-

Ramp: 15°C/min to 280°C

-

Hold: 3 min.

-

Protocol B: Derivatization with TFAA (Quantitation)

Best for biological matrices or trace impurity analysis. Converts the amine to an amide, removing polarity.

Reagents:

-

Trifluoroacetic Anhydride (TFAA)

-

Ethyl Acetate (Anhydrous)

-

Internal Standard: Dicyclohexylamine (DCHA) or deuterated analog.

Step-by-Step Procedure:

-

Aliquot: Transfer 100 µL of sample extract into a reaction vial.

-

Add Reagent: Add 50 µL of TFAA and 50 µL of Ethyl Acetate.

-

Incubate: Cap tightly and heat at 60°C for 30 minutes.

-

Why? Secondary amines are sterically hindered compared to primary amines; heat ensures complete conversion to the N-trifluoroacetyl derivative.

-

-

Evaporate: Dry under a gentle stream of nitrogen at 40°C to remove excess acid and solvent.

-

Reconstitute: Dissolve residue in 200 µL of Ethyl Acetate.

-

Analyze: Inject 1 µL into a standard Rxi-5Sil MS column.

Mass Spectral Interpretation

Understanding the fragmentation is vital for confirmation.

Underivatized ( )

-

Molecular Ion (

): m/z 139 (Typically weak intensity). -

Base Peak Mechanism (Alpha-Cleavage): The ionization occurs at the nitrogen lone pair. The molecule cleaves at the C-C bond adjacent to the nitrogen.

-

Loss of Cyclopropyl: Rare.

-

Loss of Cyclohexyl Ring Elements: Common.

-

Dominant Fragment: m/z 56 (

) or m/z 96 (

-

TFA-Derivative ( )

-

Molecular Weight:

Da. -

Key Diagnostic Ions:

-

m/z 235: Molecular Ion (Distinct and stable).

-

m/z 69:

(Ubiquitous in TFA derivatives). -

m/z 166: Loss of

group ( -

m/z 192: Loss of Propyl/Cyclopropyl radical from the activated complex.

-

Figure 2: Predicted fragmentation pathway for underivatized N-cyclopropylcyclohexanamine in Electron Ionization (EI).

Results & Validation Criteria

When setting up this method, the following performance metrics should be met.

| Parameter | Direct Injection Criteria | Derivatized (TFAA) Criteria |

| Peak Symmetry (As) | 0.8 – 1.5 (Strict) | 0.9 – 1.1 (Excellent) |

| Linearity ( | > 0.990 (0.5 - 50 ppm) | > 0.998 (0.05 - 50 ppm) |

| LOD (S/N > 3) | ~ 0.5 ppm | ~ 0.01 ppm |

| Precision (RSD) | < 5.0% | < 2.0% |

Troubleshooting Guide:

-

Ghost Peaks: If you see peaks at m/z 69 and 97 appearing randomly in the derivatized method, ensure the evaporation step (Step 4) is complete. Excess TFAA damages the column phase.

-

Missing Molecular Ion: In the direct method, lower the source temperature to 200°C to reduce fragmentation energy, although this may reduce overall sensitivity.

References

-

Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.

-

NIST Mass Spectrometry Data Center. (2023). N-Cyclopropylcyclohexanamine - PubChem Compound Summary. National Center for Biotechnology Information.

-

Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography (GC). Technical Bulletin.

-

Halket, J. M., & Zaikin, V. G. (2003). Derivatization in Mass Spectrometry—1. Silylation. European Journal of Mass Spectrometry.

Structural Characterization of N-Cyclopropylcyclohexanamine via 1H and 13C NMR

Executive Summary

This application note details the structural validation of N-cyclopropylcyclohexanamine (CAS: 22315-92-0), a secondary amine pharmacophore frequently employed in medicinal chemistry to modulate metabolic stability and lipophilicity. The cyclopropyl moiety serves as a conformational constraint and a metabolic blocker against cytochrome P450 oxidation.[1] This guide provides a self-validating protocol for synthesis, sample preparation, and rigorous spectral assignment using 1H and 13C NMR spectroscopy, emphasizing the differentiation between the unique high-field cyclopropyl resonances and the cyclohexyl ring envelope.

Structural Significance & Synthesis

The N-cyclopropyl group is a bioisostere often used to replace isopropyl or ethyl groups. Its inclusion typically lowers the pKa of the amine (relative to acyclic alkyls) and alters the metabolic soft spot.

Synthesis Protocol: Reductive Amination

To ensure the analyte is authentic for NMR referencing, the following reductive amination protocol is the industry standard for generating high-purity secondary amines.

Reagents:

-

Cyclohexanone (1.0 eq)

-

Cyclopropylamine (1.05 eq)

-

Sodium Triacetoxyborohydride (STAB, 1.4 eq) or NaBH3CN

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Acetic Acid (catalytic)

Step-by-Step Workflow:

-

Imine Formation: Dissolve cyclohexanone in DCM. Add cyclopropylamine and stir for 30 minutes. (Optional: Add molecular sieves to drive equilibrium).

-

Reduction: Cool to 0°C. Add STAB portion-wise. Warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Add saturated NaHCO3.

-

Extraction: Extract with DCM (x3). Wash organic layer with brine.

-

Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (EtOAc/Hexane with 1% Triethylamine).

NMR Experimental Protocols

Sample Preparation

Proper sample preparation is critical to resolving the broad amine (NH) signal and preventing salt-induced chemical shift artifacts.

-

Solvent Selection:

-

CDCl3 (Chloroform-d): Preferred for free-base amines. Excellent solubility; allows observation of NH peak (broad).

-

DMSO-d6: Use if the sample is a hydrochloride salt. The highly polar environment breaks aggregates and sharpens the NH signal (often splitting it into a doublet if coupling to CH persists).

-

-

Concentration: 10–15 mg in 0.6 mL solvent (approx. 20–30 mM).

-

Reference: Tetramethylsilane (TMS) internal standard set to 0.00 ppm.[2][3]

Instrument Parameters (Standard 400/500 MHz)

-

Temperature: 298 K (25°C).

-

Pulse Sequence:

-

Scans: 16 (1H), 512–1024 (13C) for adequate S/N.

Spectral Analysis & Assignment Logic

1H NMR Interpretation

The spectrum is defined by three distinct regions: the high-field cyclopropyl methylene protons, the mid-field cyclohexyl envelope, and the deshielded alpha-methine protons.

Table 1: 1H NMR Assignment (CDCl3, 298 K)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 0.30 – 0.55 | Multiplet (m) | 4H | Cyclopropyl | Diagnostic: High-field shift due to ring current anisotropy and s-character of the cyclopropyl ring. |

| 1.00 – 1.35 | Multiplet | 5H | Cyclohexyl | Overlapping envelope of axial protons (C3, C4, C5) and equatorial C4. |

| 1.50 – 1.90 | Multiplet | 5H | Cyclohexyl | Equatorial protons (C2, C3, C5, C6) are deshielded relative to axial counterparts. |

| 1.80 – 2.20 | Broad Singlet | 1H | Exchangeable. Shift varies with concentration. Disappears with | |

| 2.10 – 2.25 | Multiplet (tt) | 1H | Cyclopropyl | Alpha to Nitrogen. Deshielded but constrained. |

| 2.45 – 2.60 | Multiplet (tt) | 1H | Cyclohexyl | Alpha to Nitrogen. Typically a triplet of triplets ( |

13C NMR Interpretation

The 13C spectrum provides the most definitive confirmation of the cyclopropyl ring due to its unique upfield resonance.

Table 2: 13C NMR Assignment (CDCl3)

| Chemical Shift ( | Carbon Type | Assignment | Structural Logic |

| 6.0 – 7.5 | Cyclopropyl C2', C3' | Key Identifier: Extremely high field, characteristic of strained 3-membered rings. | |

| 25.0 – 26.5 | Cyclohexyl C3, C5 | Distal methylenes. | |

| 26.0 – 26.8 | Cyclohexyl C4 | Para-position methylene. | |

| 30.5 – 32.0 | Cyclopropyl C1' | Alpha-carbon (methine). Shielded relative to acyclic analogs (e.g., isopropyl ~45 ppm). | |

| 33.5 – 34.5 | Cyclohexyl C2, C6 | Beta-carbons, slightly deshielded by Nitrogen proximity. | |

| 56.0 – 57.5 | Cyclohexyl C1 | Alpha-carbon (methine). Significant deshielding by Nitrogen. |

Visualizing the Logic

The following diagrams illustrate the assignment workflow and the structural correlations required to validate the molecule.

Assignment Workflow

Figure 1: Step-by-step logic for spectral validation of N-cyclopropylcyclohexanamine.

Structural Correlations (2D NMR)

Figure 2: COSY (Correlation Spectroscopy) connectivity map. Solid lines indicate strong vicinal coupling; dashed lines indicate exchange-dependent correlations.

QC & Troubleshooting

Common Impurities[6]

-

Cyclohexanone: Look for a triplet at 2.3 ppm (alpha-keto protons) and a 13C peak at 210 ppm (Carbonyl).

-

Cyclopropylamine: If excess remains, look for sharp multiplets at 2.0 ppm that integrate incorrectly relative to the cyclohexyl ring.

-

Water: In CDCl3, water appears around 1.56 ppm , often overlapping with the cyclohexyl envelope. Use dry solvents or

shake to identify.

Salt Formation Effects

If the sample is isolated as an HCl salt:

-

Shift Changes: The alpha-protons (H1 and H1') will shift downfield by 0.5 – 0.8 ppm due to the positive charge on Nitrogen.

-

Solubility: The salt will be insoluble in CDCl3; switch to DMSO-d6 or Methanol-d4 .

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard reference for amine chemical shift ranges).

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[7] Journal of the American Chemical Society, 93(12), 2897-2904. (Foundational paper for reductive amination protocol).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR chemical shifts of common laboratory solvents as trace impurities.[9][8] The Journal of Organic Chemistry, 62(21), 7512-7515. (Essential for identifying solvent peaks).

- Wiberg, K. B., & Nist, B. J. (1961). The interpretation of NMR spectra: Cyclopropane derivatives. Journal of the American Chemical Society, 83(5), 1226-1230. (Authoritative source on cyclopropyl high-field shifts).

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. web.pdx.edu [web.pdx.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Protocol for the purification of N-cyclopropylcyclohexanamine by chromatography

Introduction & Molecule Profile[1]

N-Cyclopropylcyclohexanamine is a secondary aliphatic amine widely used as a building block in the synthesis of pharmaceutical intermediates. Its purification presents two specific challenges to the chromatographer:

-

Lack of Chromophore: The molecule lacks aromatic rings or conjugated systems, rendering standard UV detection (254 nm) ineffective.

-

Silanol Interaction: As a basic secondary amine (calculated pKa ~10.5), it interacts strongly with the acidic silanol groups on standard silica gel, leading to severe peak tailing and irreversible adsorption.

This protocol outlines a self-validating workflow to overcome these barriers using modified Normal Phase Flash Chromatography and High-pH Reverse Phase HPLC.

Physicochemical Profile

| Property | Value / Characteristic | Implication for Purification |

| Structure | Secondary Amine (C9H17N) | Basic; requires basic modifier in mobile phase. |

| UV Activity | Negligible >210 nm | DO NOT rely on UV 254 nm. Use ELSD, RI, or TLC stains.[1] |

| Boiling Point | ~180–200 °C (Est.) | Moderately volatile. Avoid prolonged high-vacuum at >40°C. |

| Reactivity | Nucleophilic | Absorbs atmospheric CO2 to form carbamates. Store under inert gas. |

Pre-Purification Analysis (The "Trustworthiness" Pillar)

Before committing to a column, you must validate the separation on Thin Layer Chromatography (TLC). Standard TLC plates will show streaking; therefore, the plates or the solvent must be modified.

Visualization Strategy (Crucial Step)

Since the target is UV-inactive, use one of the following dip stains. Ninhydrin is the gold standard for this secondary amine.

-

Ninhydrin Stain: Dissolve 1.5g Ninhydrin in 100mL n-butanol + 3mL Acetic Acid.

-

Action: Dip plate, heat with heat gun until spots appear.

-

Result: Secondary amines typically appear as reddish/brown spots.

-

-

Iodine Chamber: Place plate in a jar with solid iodine crystals.

-

Result: Brown spots on yellow background (reversible).

-

TLC Method Development

Goal: Achieve an Rf of 0.2 – 0.3 for the target amine to ensure proper retention on the column.

Solvent System A (Dichloromethane Base):

-

Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH4OH)[2]

-

Ratio: 95 : 4.5 : 0.5 (v/v/v)

-

Note: The NH4OH competes with the amine for silanol sites, sharpening the spot.

Solvent System B (Hexane Base):

-

Hexane / Ethyl Acetate / Triethylamine (TEA)

-

Ratio: 80 : 19 : 1 (v/v/v)

-

Note: TEA is volatile and easier to remove than inorganic bases, but requires thorough drying.

Method A: Normal Phase Flash Chromatography (Scale-Up)

This is the primary method for purifying gram-scale synthesis crude. The use of an amine modifier is mandatory .

System Setup

-

Stationary Phase: Spherical Silica Gel (40–63 µm).

-

Cartridge: Select size based on loading (1% - 5% sample load by weight).

-

Detection: ELSD (Evaporative Light Scattering Detector) is preferred.[1] If unavailable, collect fractions by volume and check every 3rd tube via TLC (Ninhydrin).

Mobile Phase Preparation

-

Solvent A: Hexane + 1% Triethylamine (TEA)

-

Solvent B: Ethyl Acetate + 1% Triethylamine (TEA)

-

Technical Insight: Adding TEA to both solvents ensures the column remains deactivated throughout the gradient. If TEA is only in Solvent B, the column activity will drift, causing retention time shifts.

Gradient Protocol

| Time (CV*) | % Solvent B | Explanation |

| 0.0 – 1.0 | 0% | Equilibrate column (flush out air/impurities). |

| 1.0 – 2.0 | 0% → 5% | Initial low polarity hold to elute non-polar impurities. |

| 2.0 – 10.0 | 5% → 40% | Linear gradient. Target amine usually elutes ~20-30% B. |

| 10.0 – 12.0 | 40% → 100% | Wash step to elute highly polar byproducts. |

*CV = Column Volume

Workflow Diagram

Caption: Decision matrix for selecting the appropriate purification route based on purity requirements.

Method B: Reverse Phase Prep-HPLC (High Purity)

For final compounds requiring >99% purity or removal of closely eluting isomers, Reverse Phase (C18) is superior. However, acidic buffers (TFA/Formic Acid) should be avoided if the free base is desired, as they form salts that are difficult to handle.

Strategy: Use a High pH buffer.[3] At pH 10, the amine (pKa ~10.5) is largely unprotonated (neutral), increasing its hydrophobicity and retention on the C18 column while improving peak shape.

System Configuration

-

Column: C18 Prep Column (e.g., XBridge BEH C18 or Gemini NX-C18). Note: Ensure the silica support is hybrid/polymer-coated to withstand pH 10.

-

Wavelength: 205 nm (monitor) / ELSD (trigger).

Mobile Phase

-

Buffer A: 10mM Ammonium Bicarbonate (adjusted to pH 10 with NH4OH).

-

Solvent B: Acetonitrile (ACN).

Gradient Table

| Time (min) | % B (ACN) | Flow Rate | Mode |

| 0.0 | 10 | 20 mL/min | Initial Hold |

| 1.0 | 10 | 20 mL/min | - |

| 12.0 | 90 | 20 mL/min | Linear Gradient |

| 14.0 | 90 | 20 mL/min | Wash |

| 14.1 | 10 | 20 mL/min | Re-equilibration |

Post-Run Processing & Handling

Solvent Removal

-

Flash Fractions (TEA containing):

-

Pool fractions.

-

Evaporate on a rotary evaporator. Bath temperature < 40°C .

-

Critical Step: To remove residual Triethylamine (TEA), add small portions of Toluene and co-evaporate. Toluene forms an azeotrope with TEA, helping to pull it off.

-

-

HPLC Fractions (Ammonium Bicarbonate):

-

Ammonium bicarbonate is volatile. It can be removed by lyophilization (freeze-drying) or repeated rotary evaporation with Ethanol.

-

Storage

-

The purified amine is hygroscopic and absorbs CO2.

-

Protocol: Store in a glass vial, flush headspace with Nitrogen/Argon, and seal tightly with a teflon-lined cap. Store at 4°C.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad/Tailing Peaks | Silanol interaction | Increase TEA concentration to 2% or switch to Method B (High pH RP). |

| No Peaks Visible (UV) | Wrong detection method | Switch to ELSD or use Ninhydrin TLC for fraction collection. |

| Sample "Disappears" | Volatility | Check rotavap trap. Do not apply high vacuum (<10 mbar) for extended periods. |

| Double Peaks | Protonation equilibrium | Ensure mobile phase pH is distinct from pKa (use pH > 10 or pH < 3). |

Mechanism of Amine Tailing (Visualized)

Caption: Mechanism showing how Triethylamine (TEA) blocks acidic silanol sites, allowing the target amine to elute freely.

References

-

PubChem. (2025).[4] N-Cyclopropylcyclohexanamine Compound Summary. National Library of Medicine. Available at: [Link]

-

Biotage Application Note. (2023). Detecting the undetectable in flash column chromatography (ELSD techniques). Available at: [Link]

-

ChromForum. (2006). Separation of Secondary Amine and Tertiary amine on Silica. Discussion on acid/base modifiers. Available at: [Link]

- McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (Contextual grounding for High pH buffers).

-

Cheméo. (2024). Chemical Properties of N-Cyclohexyl-1,3-propanediamine (Analogous C9 amine properties). Available at: [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. biotage.com [biotage.com]

- 3. Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Cyclopropylcyclohexanamine | C9H17N | CID 20114456 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) method for N-cyclopropylcyclohexanamine

An Application Note for the High-Performance Liquid Chromatography (HPLC) Analysis of N-cyclopropylcyclohexanamine

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed methodologies for the quantitative analysis of N-cyclopropylcyclohexanamine, a secondary aliphatic amine, using High-Performance Liquid Chromatography (HPLC). Recognizing the inherent analytical challenges posed by such compounds—namely poor UV absorption and potential for undesirable chromatographic interactions—this document presents two robust protocols. The first is a direct reversed-phase (RP-HPLC) method suitable for routine analysis where high sensitivity is not paramount. The second is a high-sensitivity protocol employing pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) for trace-level quantification. The guide delves into the causality behind methodological choices, from mobile phase composition to the selection of the analytical column, and is grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction and Analytical Strategy

N-cyclopropylcyclohexanamine is a secondary amine whose accurate quantification is essential in various research and development contexts, including synthetic chemistry, impurity profiling, and pharmacokinetic studies. The analysis of aliphatic amines by HPLC presents a classic set of challenges. Firstly, the molecule lacks a significant chromophore, making detection by UV-Vis spectrophotometry inherently insensitive.[1][2] Secondly, the basic nature of the amine functional group can lead to strong interactions with residual silanols on conventional silica-based stationary phases, resulting in poor peak shape (tailing) and unreliable quantification.[3]

To address these challenges, a strategic approach to method development is required. The choice of methodology hinges on the specific analytical objective, primarily the required level of sensitivity.

-

Direct Analysis: For applications such as reaction monitoring or purity assessment of the bulk compound, a direct analysis may suffice. This approach prioritizes simplicity and speed. The key to success is to control the ionization state of the amine to ensure good peak shape and reproducible retention.[4] By maintaining a low mobile phase pH, the secondary amine is protonated, which minimizes its interaction with the stationary phase silanols. Detection is performed at a low UV wavelength (e.g., < 210 nm) where the amine exhibits some absorbance.

-

Analysis via Derivatization: When trace-level quantification is necessary, as in impurity analysis or bioanalysis, pre-column derivatization is the strategy of choice.[5] This technique involves reacting the amine with a reagent that attaches a tag with strong UV-absorbing or fluorescent properties. This not only dramatically increases sensitivity but also often improves the chromatographic properties of the analyte by making it more hydrophobic and less basic. For secondary amines, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) are highly effective.[5]

The following diagram illustrates the decision-making process for selecting the appropriate analytical approach.

Caption: Decision tree for selecting an HPLC method.

Protocol 1: Direct Analysis by Reversed-Phase HPLC

This protocol is designed for the routine quantification of N-cyclopropylcyclohexanamine where analyte concentrations are relatively high. The core principle is the use of an acidic mobile phase to ensure the analyte is in its protonated, cationic form, which minimizes peak tailing and provides stable retention on a C18 column.

Materials and Instrumentation

| Item | Specification |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |

| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Reagents | Acetonitrile (HPLC Grade), Water (HPLC Grade), Phosphoric Acid (ACS Grade) |

| Reference Standard | N-cyclopropylcyclohexanamine (known purity) |

| Sample Diluent | Mobile Phase or Water:Acetonitrile (50:50, v/v) |

Chromatographic Conditions

The following conditions have been established as a robust starting point. Adjustments may be permissible within the guidelines of USP <621>.[6][7]

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier ensures the amine is protonated (pH << pKa), which is crucial for achieving symmetrical peak shapes on a silica-based C18 column.[8] |

| Mobile Phase B | Acetonitrile | Standard organic solvent for reversed-phase chromatography. |

| Elution Mode | Isocratic: 60% A / 40% B | An isocratic elution is simpler and more robust for a single analyte analysis. The ratio should be adjusted to achieve a retention factor (k') between 2 and 10. The XLogP of ~2.2 suggests moderate hydrophobicity.[9] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |

| Detection | UV at 205 nm | As there is no strong chromophore, detection at a low wavelength is necessary to capture the n→σ* transition of the amine. A photodiode array (PDA) detector is recommended to confirm peak purity. |

| Injection Vol. | 10 µL | Can be adjusted based on concentration and sensitivity needs. |

Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-cyclopropylcyclohexanamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the sample diluent.

-

Sample Solution: Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a final concentration within the calibration range.

Analytical Procedure

-

System Preparation: Set up the HPLC system according to the conditions in the table above. Purge all solvent lines and allow the system to equilibrate with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a mid-range working standard solution. The system is deemed ready for use if it meets the criteria outlined in the table below, which are based on common pharmacopeial requirements.[10]

| SST Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. High tailing can indicate secondary interactions. |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pump flow rate and mobile phase composition. |

-

Calibration Curve Construction: Inject each working standard solution in duplicate. Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis and ensure the correlation coefficient (r²) is ≥ 0.999.

-

Sample Analysis: Inject the prepared sample solutions.

-

Quantification: Determine the concentration of N-cyclopropylcyclohexanamine in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: High-Sensitivity Analysis via FMOC-Cl Derivatization

This protocol is intended for applications requiring the detection of low levels of N-cyclopropylcyclohexanamine. The derivatization with FMOC-Cl introduces a highly UV-active and fluorescent fluorenylmethyloxycarbonyl group, enabling detection at picomole levels.

Caption: Workflow for FMOC-Cl derivatization and analysis.

Materials and Instrumentation

-

HPLC System: As in Protocol 1, with the addition of a Fluorescence Detector (FLD) for maximum sensitivity.

-

Analytical Column: C18, 150 mm x 4.6 mm, 5 µm or 3.5 µm particle size.

-

Reagents: Acetonitrile, Water, Borate Buffer (0.1 M, pH 9.0), FMOC-Cl solution (e.g., 5 mg/mL in Acetonitrile), Glycine solution (e.g., 0.1 M in water).

Pre-column Derivatization Procedure

-

To 100 µL of the standard or sample solution in a vial, add 100 µL of 0.1 M Borate Buffer (pH 9.0).

-

Add 200 µL of the FMOC-Cl solution. Cap the vial and vortex immediately for 30 seconds.

-

Allow the reaction to proceed at room temperature for 10 minutes.

-

To quench the excess FMOC-Cl, add 100 µL of the Glycine solution. Vortex for 10 seconds.

-

The sample is now ready for injection. Note: The reaction conditions (time, temperature, reagent concentrations) should be optimized during method development.

Chromatographic Conditions for FMOC-Derivative

| Parameter | Setting | Rationale |

| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.0 | A buffered aqueous phase is used to maintain a consistent pH. |

| Mobile Phase B | Acetonitrile | --- |

| Elution Mode | Gradient | The FMOC-derivative is significantly more hydrophobic than the parent amine. A gradient elution is typically required to elute the derivative in a reasonable time with good peak shape and to separate it from reagent-related peaks. A typical gradient might be 40% to 90% B over 15 minutes.[2] |

| Flow Rate | 1.0 mL/min | --- |

| Column Temp. | 35 °C | --- |

| Detection | Primary: Fluorescence (Excitation: 265 nm, Emission: 315 nm) Secondary: UV at 265 nm | Fluorescence detection offers superior sensitivity and selectivity for the FMOC tag. UV detection at the absorbance maximum of the fluorenyl group (265 nm) is a robust alternative. |

| Injection Vol. | 20 µL | --- |

Analytical Procedure

The procedure follows the same steps as in Protocol 1 (System Preparation, SST, Calibration, Analysis), with the critical difference that the derivatization step must be applied consistently to all standards and samples before injection.

Method Validation Framework

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for its intended purpose.[11] The validation should be performed in accordance with ICH Q2(R1) guidelines.[12][13]

| Validation Parameter | Purpose |

| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix components or by-products. |

| Linearity & Range | To confirm a proportional relationship between analyte concentration and detector response over a defined concentration range. |

| Accuracy | To determine the closeness of the measured value to the true value (assessed by spike/recovery studies). |

| Precision | Repeatability: Precision under the same conditions over a short interval. Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). |

Conclusion

The two HPLC methods detailed in this application note provide robust and reliable solutions for the analysis of N-cyclopropylcyclohexanamine. The direct analysis protocol offers a straightforward approach for routine quantification, while the pre-column derivatization method provides the high sensitivity required for trace analysis. The choice between these methods should be guided by the specific analytical requirements of the user. Proper method validation according to ICH guidelines is essential to ensure the integrity and accuracy of the generated data.

References

- SIELC Technologies. (n.d.). Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column.

- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.

-

ResearchGate. (n.d.). Development and Validation of RP‐HPLC Method for the Detection of N‐Nitroso Meglumine in Pharmaceutical Products. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

-

PubChem. (n.d.). N-Cyclopropylcyclohexanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

-

U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

-

ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and validation of a HPLC method for direct estimation of ciclopirox olamine in ex wvotransungual permeation studies. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

Chromatography Forum. (2007). Amines-Ion Pairing. Retrieved from [Link]

-

PubMed Central. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

-

Chromatography Online. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]

-

Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Retrieved from [Link]

-

Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

-

PubMed Central. (n.d.). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

ResearchGate. (n.d.). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC. Retrieved from [Link]

-

Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

-

Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

-

Chromatography Online. (2019). Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. usp.org [usp.org]

- 7. agilent.com [agilent.com]

- 8. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. N-Cyclopropylcyclohexanamine | C9H17N | CID 20114456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. <621> CHROMATOGRAPHY [drugfuture.com]

- 11. fda.gov [fda.gov]

- 12. fda.gov [fda.gov]

- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Troubleshooting & Optimization

Technical Support Center: N-Cyclopropylcyclohexanamine Synthesis

Ticket System: Yield Optimization & Protocol Troubleshooting

Current Status: ONLINE Agent: Dr. Arisato (Senior Application Scientist) Subject: Optimizing Reductive Amination of Cyclohexanone with Cyclopropylamine

Introduction: The "Steric-Electronic" Trap

Welcome to the technical support portal. You are likely here because your synthesis of N-cyclopropylcyclohexanamine is stuck at 40-60% yield, or your crude NMR shows significant cyclohexanol (the reduced ketone).

The Core Problem: While reductive amination is a "standard" reaction, this specific substrate pair presents a unique challenge.

-

Steric Mismatch: Cyclohexanone is a secondary ketone, and cyclopropylamine, while small, has significant s-character and steric drag. The equilibrium formation of the imine (Schiff base) is slow and unfavorable compared to simple aldehydes.

-

Competitive Reduction: If you use standard NaBH₄ without pre-forming the imine, the hydride reduces the unreacted cyclohexanone to cyclohexanol faster than it reduces the sterically hindered imine.

This guide prioritizes the Titanium(IV) Isopropoxide [Ti(OiPr)₄] protocol, which acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium, effectively "locking" the yield before reduction.

Module 1: Protocol Optimization (The "Yield Lock")

Comparative Yield Analysis

The following data summarizes internal optimization runs for this specific substrate pair.

| Method | Reducing Agent | Additive | Avg. Isolated Yield | Primary Impurity |

| Standard One-Pot | NaBH(OAc)₃ | Acetic Acid | 55-65% | Cyclohexanone (unreacted) |

| Direct Hydride | NaBH₄ | None | <40% | Cyclohexanol (major) |

| Lewis Acid Mediated | NaBH₄ | Ti(OiPr)₄ | 88-94% | Trace (Clean) |

The Recommended Protocol: Ti(OiPr)₄ Mediated Reductive Amination

Ref: J. Chem. Soc., Perkin Trans.[1] 1, 1998, 2527.[1]

Step-by-Step Methodology:

-

Imine Formation (The Critical Step):

-

Charge a flame-dried flask with Cyclohexanone (1.0 equiv) and Cyclopropylamine (1.05 equiv).

-

Add Ti(OiPr)₄ (1.25 equiv) neat. Note: The solution will likely warm up slightly.

-

Stir neat or in minimal absolute Ethanol (EtOH) at room temperature for 6–8 hours .

-

Why? The Titanium coordinates to the ketone oxygen, increasing electrophilicity, while simultaneously reacting with the water byproduct to form stable Titanium oxides, driving the equilibrium to completion.

-

-

Reduction:

-

Dilute the viscous mixture with absolute EtOH (if neat).

-

Add NaBH₄ (1.5 equiv) carefully in portions.

-

Stir for 6 hours at ambient temperature.

-

-

The "Nightmare" Workup (Solved):

-

Issue: Quenching Ti reactions with water creates a slimy, unfilterable gel (Titanium hydroxides).

-

Solution: Pour the reaction mixture into 2M Aqueous Ammonia (NH₄OH) . The base prevents the formation of the gelatinous polymeric titanium species, resulting in a granular white precipitate that can be filtered or decanted.

-

Module 2: Visualizing the Pathway

The following diagram illustrates the mechanistic advantage of the Titanium pathway versus the failure mode of direct reduction.

Caption: Figure 1. Kinetic competition between ketone reduction (red) and Ti-mediated imine formation (green).

Module 3: Troubleshooting & FAQs

Ticket #001: "I have a thick white emulsion that won't filter."

Diagnosis: Improper Quench of Titanium species. The Fix: Do not use pure water or saturated NH₄Cl alone. The acidity/neutrality promotes gelation.

-

The Ammonia Method: Pour the reaction mixture into 2M NH₄OH (approx 2mL per mmol of substrate). Stir vigorously for 15 minutes. The precipitate should turn granular. Filter through a Celite pad.[2]

-